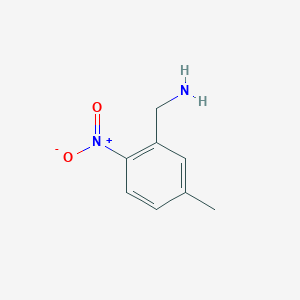
(5-Methyl-2-nitrophenyl)methanamine
Overview
Description
(5-Methyl-2-nitrophenyl)methanamine: is an organic compound with the molecular formula C8H10N2O2 . It is characterized by a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring that also has a methyl group (-CH3) at the 5th position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized by nitration of 5-methyl-2-aminotoluene using nitric acid and sulfuric acid under controlled temperature conditions.
Reduction Reaction: Another method involves the reduction of 5-methyl-2-nitrobenzaldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Process: Some industrial processes may use continuous flow reactors to enhance production efficiency and ensure consistent product quality.
Chemical Reactions Analysis
(5-Methyl-2-nitrophenyl)methanamine: undergoes various types of chemical reactions:
Oxidation Reactions:
Oxidation to Nitrobenzoic Acid: Oxidation with strong oxidizing agents like potassium permanganate (KMnO4) can convert the compound to 5-methyl-2-nitrobenzoic acid.
Oxidation to Nitrobenzene: Mild oxidation conditions can lead to the formation of 5-methyl-2-nitrobenzene.
Reduction Reactions:
Reduction to Aniline Derivative: Reduction with hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can produce 5-methyl-2-aminobenzene.
Reduction to Hydroxylamine Derivative: Using reducing agents like tin chloride (SnCl2) can yield 5-methyl-2-nitrobenzylamine.
Substitution Reactions:
Halogenation: The compound can undergo halogenation reactions with chlorine or bromine to form halogenated derivatives.
Acylation: Acylation reactions with acyl chlorides or anhydrides can introduce acyl groups to the compound.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, Na2Cr2O7
Reduction: LiAlH4, H2 (Pd/C), SnCl2
Substitution: Cl2, Br2, acyl chlorides
Major Products Formed:
Nitrobenzoic Acid
Nitrobenzene
5-Methyl-2-aminobenzene
5-Methyl-2-nitrobenzylamine
Halogenated Derivatives
Acylation Products
Scientific Research Applications
(5-Methyl-2-nitrophenyl)methanamine: has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to understand the effects of nitro groups on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (5-Methyl-2-nitrophenyl)methanamine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can act as an electrophile, interacting with nucleophilic sites in biological molecules.
Pathways Involved: The compound may participate in redox reactions, influencing cellular processes such as oxidative stress and apoptosis.
Comparison with Similar Compounds
(5-Methyl-2-nitrophenyl)methanamine: can be compared with other similar compounds, such as 2-nitrotoluene and 3-nitrotoluene :
2-Nitrotoluene: Similar in structure but with the nitro group at the ortho position, leading to different reactivity and applications.
3-Nitrotoluene: Similar in structure but with the nitro group at the meta position, resulting in distinct chemical properties and uses.
Uniqueness: The presence of the methyl group at the 5th position in This compound provides unique steric and electronic effects, influencing its reactivity and applications compared to other nitrotoluenes.
Conclusion
This compound: is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug discovery, and other fields. Understanding its preparation methods, chemical reactions, and applications can help researchers and industry professionals harness its full potential.
Properties
IUPAC Name |
(5-methyl-2-nitrophenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYGJNVRQVWPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607879 | |
| Record name | 1-(5-Methyl-2-nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75985-47-6 | |
| Record name | 1-(5-Methyl-2-nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-methyl-2-nitrophenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B7810495.png)
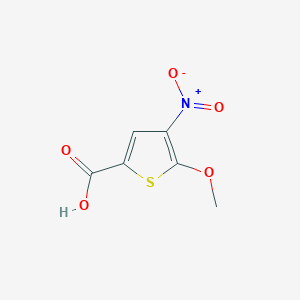

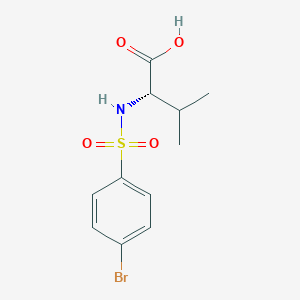
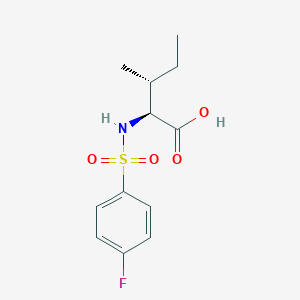
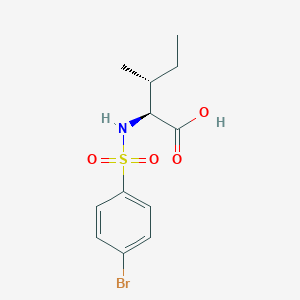
![N-[2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-S-(phenylmethyl)-D-cysteine](/img/structure/B7810533.png)
![3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid](/img/structure/B7810548.png)
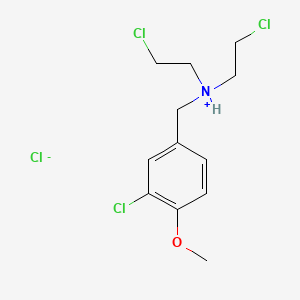
![N'-[1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B7810561.png)
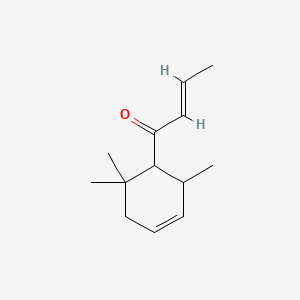
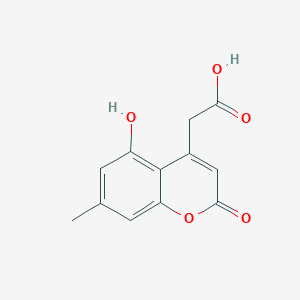
![1-[2-(Methylamino)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B7810581.png)
![ETHYL 6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLATE](/img/structure/B7810583.png)
